tert-Butyl (hydroxymethyl)phenylphosphinate

Description

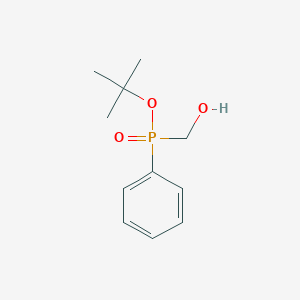

tert-Butyl (hydroxymethyl)phenylphosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) substituted with a tert-butyl group, a hydroxymethyl group (-CH₂OH), and a phenyl ring. Such compounds are often explored for applications in catalysis, agrochemicals, or pharmaceuticals, though direct references to its exact uses are absent in the evidence.

Properties

CAS No. |

917877-99-7 |

|---|---|

Molecular Formula |

C11H17O3P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

[(2-methylpropan-2-yl)oxy-phenylphosphoryl]methanol |

InChI |

InChI=1S/C11H17O3P/c1-11(2,3)14-15(13,9-12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |

InChI Key |

BDNZCMSTVIWAIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP(=O)(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.

Major Products Formed

Oxidation: Phosphine oxides

Reduction: Phosphines

Substitution: Alkyl or acyl derivatives of the original compound

Scientific Research Applications

Catalysis

Tert-Butyl (hydroxymethyl)phenylphosphinate has been utilized in catalytic processes, particularly in asymmetric synthesis. Its ability to form stable complexes with metal catalysts enhances the selectivity and efficiency of reactions. For example, studies have shown that this compound can be used as a ligand in transition metal-catalyzed reactions, facilitating the formation of chiral products with high enantiomeric excess .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria. For instance, modifications to the phosphinate structure have led to compounds with enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . These findings suggest that such derivatives could be developed into new antibiotics.

Synthesis of Organophosphorus Compounds

This compound serves as a precursor for synthesizing various organophosphorus compounds. Its reactivity allows for the introduction of different functional groups through nucleophilic substitution reactions. This versatility makes it a valuable building block in organic synthesis, particularly in the development of phosphine oxides and related derivatives .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing novel phenylthiazole derivatives containing tert-butyl groups demonstrated significant antimicrobial properties. The research highlighted how specific modifications to the phosphinate structure resulted in compounds with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA strains . This illustrates the potential of this compound derivatives in addressing antibiotic resistance.

Case Study 2: Catalytic Applications

In another investigation, this compound was employed as a ligand in asymmetric catalysis involving ruthenium complexes. The study reported high conversion rates and selectivity for desired products, showcasing the effectiveness of this compound in facilitating complex chemical transformations . Such applications underline its importance in advancing synthetic methodologies.

Data Tables

Mechanism of Action

The mechanism by which tert-butyl (hydroxymethyl)phenylphosphinate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The compound’s phosphinate group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)

- Structure : A phosphate ester with tert-butylphenyl and diphenyl substituents.

- Properties :

- Applications : Used as a plasticizer or flame retardant, contrasting with phosphinates, which are typically more reactive .

Chloro(tert-butyl)phenylphosphine

- Structure : A tertiary phosphine with tert-butyl, phenyl, and chloride substituents.

- Properties :

N-Alkynyl-2-(Substituted Pyridyloxy) Alkylamides

- Structure : Amide derivatives with tert-butyl or hydroxymethyl substituents.

- Polarity: Hydroxymethyl groups enhance water solubility compared to purely hydrophobic tert-butyl analogs .

Reactivity and Functional Group Analysis

Hydroxymethyl Group Reactivity

- The hydroxymethyl (-CH₂OH) group in tert-butyl (hydroxymethyl)phenylphosphinate is prone to oxidation or esterification, similar to metabolites observed in hydroxylated cyclohexylmethyl derivatives (e.g., m/z 95.0855 and 275.1385 fragments in MS/MS spectra) .

- Comparatively, tert-butyl groups in phosphates (e.g., tert-butylphenyl diphenyl phosphate) resist oxidation, contributing to thermal stability .

Steric and Electronic Effects

- This contrasts with smaller substituents (e.g., methyl in alkylamides), which allow faster reactivity .

- Electron-withdrawing groups (e.g., chloride in chloro(tert-butyl)phenylphosphine) increase electrophilicity at phosphorus, while hydroxymethyl’s electron-donating nature may reduce it .

Data Table: Key Properties of Compared Compounds

*Note: Data for this compound inferred from structural analogs.

Biological Activity

tert-Butyl (hydroxymethyl)phenylphosphinate is a phosphorous-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting a synthesis of available research findings, case studies, and a detailed analysis of its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenyl group attached to a phosphorus atom. Its chemical structure can be represented as follows:

This structure imparts unique chemical properties that influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antibacterial properties and potential applications in cancer therapy.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacterial strains. The following table summarizes key findings from recent research:

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Phenylthiazoles with tert-butyl side chain | MRSA USA300 | 4 µg/mL | Potent activity; resistant mutants not isolated |

| Phenylthiazoles with pyrimidine linker | Clostridium difficile | 4 µg/mL | Effective against highly infectious strains |

| Hydroxymethyl derivatives | Various Gram-positive bacteria | 8 µg/mL | Maintained cell viability at high concentrations |

These results indicate that the incorporation of the tert-butyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial potency.

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. The presence of the hydroxymethyl group may facilitate interactions with bacterial enzymes or receptors, leading to bactericidal effects.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers synthesized a series of phenylthiazoles containing a tert-butyl moiety. These compounds were tested against various strains of MRSA and exhibited promising results, particularly in disrupting biofilm formation, which is critical in chronic infections . -

Toxicity Assessment :

In evaluating the safety profile of these compounds, one study reported that certain derivatives maintained high cell viability (>90%) in human MCF-7 breast cancer cells even at concentrations significantly above their MIC values. This suggests a favorable therapeutic index for further development .

Research Findings

Recent literature has emphasized several key findings regarding the biological activity of this compound:

- Metabolic Stability : Compounds with similar structures have shown enhanced metabolic stability compared to first-generation antibiotics, leading to prolonged action against resistant bacterial strains .

- Cytotoxicity : While some derivatives demonstrate low toxicity towards human cells, others exhibit significant cytotoxic effects at higher concentrations. This necessitates careful evaluation during drug development .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds can be attributed to specific structural features such as the presence of electron-donating groups that enhance binding affinity to bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.